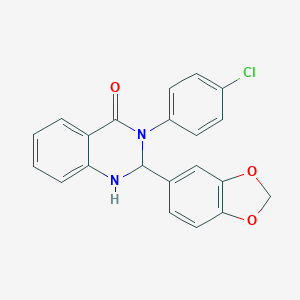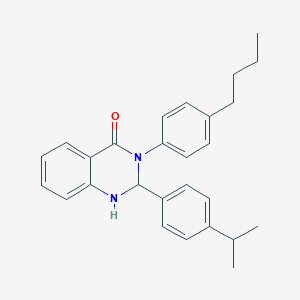![molecular formula C27H25ClN4O B393939 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE](/img/structure/B393939.png)
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE: is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a chlorobenzyl group, and a diethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole ring reacts with 4-chlorobenzyl chloride in the presence of a base.
Attachment of the Diethylamino Group: The diethylamino group is typically introduced through an alkylation reaction using diethylamine and a suitable alkylating agent.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile group through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in materials science, such as the creation of novel polymers or coatings.
作用机制
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl and diethylamino groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
- (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-methylbenzyl)oxy]-4-(diethylamino)phenyl}prop-2-enenitrile
- (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-fluorobenzyl)oxy]-4-(diethylamino)phenyl}prop-2-enenitrile
- (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-bromobenzyl)oxy]-4-(diethylamino)phenyl}prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
属性
分子式 |
C27H25ClN4O |
|---|---|
分子量 |
457g/mol |
IUPAC 名称 |
(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C27H25ClN4O/c1-3-32(4-2)23-14-11-20(26(16-23)33-18-19-9-12-22(28)13-10-19)15-21(17-29)27-30-24-7-5-6-8-25(24)31-27/h5-16H,3-4,18H2,1-2H3,(H,30,31)/b21-15+ |
InChI 键 |
GXXORQFWZNYHII-RCCKNPSSSA-N |
手性 SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-CYCLOHEXYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B393857.png)
![2-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B393858.png)
![1-({[2-(2-Benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B393861.png)


![2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B393864.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B393866.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B393867.png)
![2-Bromobenzaldehyde [{3-nitrophenyl}(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B393868.png)
![5-(4-TERT-BUTYLPHENYL)-3-{[(2,4-DIBROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B393869.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B393874.png)
![2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B393876.png)
![2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B393877.png)
![N-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B393879.png)
